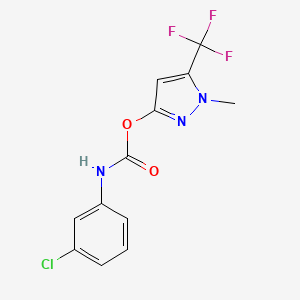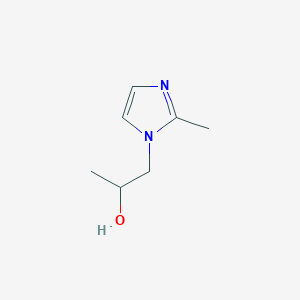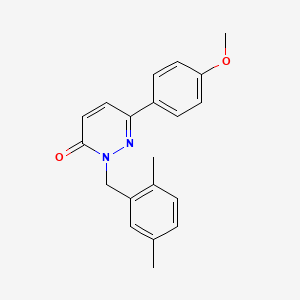
2-(2,5-二甲基苄基)-6-(4-甲氧基苯基)吡哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for various biological activities. Pyridazinones often exhibit interesting chemical properties and have been the subject of numerous synthetic and analytical studies due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, novel bicyclic pyridinols were prepared using multi-step strategies, such as intramolecular Friedel-Crafts reactions and inverse-demand Diels-Alder reactions . These methods highlight the complexity and versatility of synthetic approaches to pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized using various analytical techniques, including X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . Additionally, the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones were studied, confirming the existence of the hydrazone tautomeric form in solid state and solution .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including dehydrogenation and substitution reactions. A novel dehydrogenation reaction was reported for the conversion of a tetrahydrobenzothiepino[5,4-c]pyridazin-3(2H)-one derivative to its corresponding dihydro compound . Additionally, the reactivity of pyridinols toward peroxyl radicals was examined, revealing their potential as antioxidants . The behavior of chloro pyridazinone derivatives towards different nucleophiles was also studied, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability of these compounds varies, with some being indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivities of these compounds in biological systems have also been explored, with some pyridazinone derivatives showing potent inhibitory activity against interleukin-1 beta (IL-1beta) production .
科学研究应用
合成和化学反应
新型脱氢反应:Nakao 等人 (1991) 描述了合成 2-(4-甲氧基苯基)-5,6-二氢-(1)苯并噻吩并[5,4-c]吡哒嗪-3(2H)-酮(一种与所讨论化合物密切相关的化学物质)的新型脱氢反应。该过程涉及酸催化的分子间氧化还原反应,标志着化学合成中的一种创新方法 (Nakao, Obata, Yamaguchi, & Tahara, 1991).
吡哒嗪酮衍生物的合成:Shams (1984) 的工作探索了 6-芳基-2-乙氧羰基吡哒嗪-3(2H)-酮(吡哒嗪酮的衍生物)的合成,强调了它们作为合成中间体在形成酰肼、酰肼酰氯和腈亚胺物种中的作用 (Shams, 1984).
晶体结构分析:Daoui 等人 (2019) 研究了吡哒嗪-3(2H)-酮衍生物的晶体结构和性质。他们提供了对这种化合物的分子结构和稳定性的见解,这对它们在各个领域的潜在应用至关重要 (Daoui et al., 2019).
生物学应用和潜力
对癌细胞活力的抑制作用:Kamble 等人 (2015) 合成了新的吡哒嗪酮衍生物,并评估了它们对各种人类癌细胞系活力的抑制作用。这项研究突出了吡哒嗪酮衍生物在癌症治疗中的潜力 (Kamble et al., 2015).
抗炎和镇痛剂:Sharma 和 Bansal (2016) 合成了新的吡哒嗪酮衍生物,并评估了它们的抗炎和镇痛活性。他们的研究结果表明,这种化合物在开发具有减少副作用的新疗法方面具有潜力 (Sharma & Bansal, 2016).
抑制 IL-1beta 的产生:Matsuda 等人 (2001) 制备了新的吡哒嗪酮衍生物,并评估了它们抑制 IL-1beta 产生的能力,表明在抗炎治疗中具有潜在作用 (Matsuda, Aoki, Koshi, Ohkuchi, & Shigyo, 2001).
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-4-5-15(2)17(12-14)13-22-20(23)11-10-19(21-22)16-6-8-18(24-3)9-7-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPCVIQDDHRPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

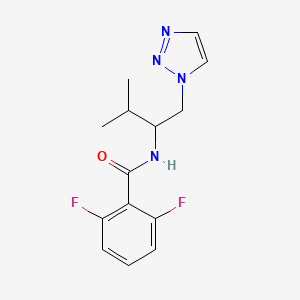
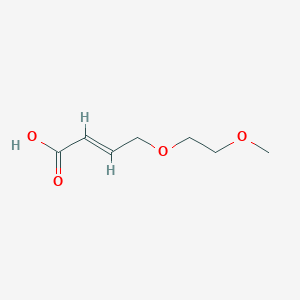
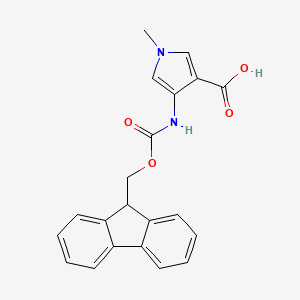
![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)
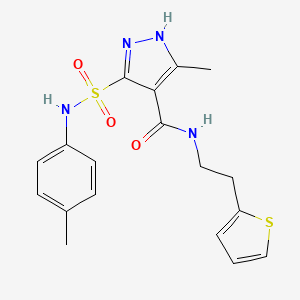
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)
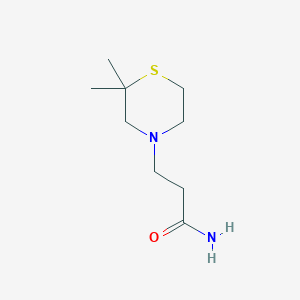
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

